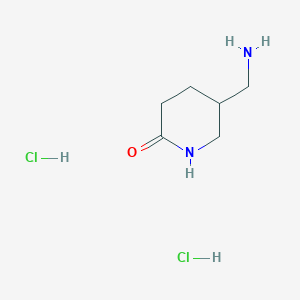

5-(Aminomethyl)piperidin-2-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Aminomethyl)piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)piperidin-2-one dihydrochloride typically involves the reaction of piperidine derivatives with aminomethyl groups. One common method includes the use of hydrogenation reactions, where piperidine is hydrogenated in the presence of catalysts such as molybdenum disulfide . Another approach involves multi-component reactions using ammonium acetate or aqueous ammonia to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding piperidinone derivatives.

Reduction: Reduction reactions can convert it back to piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Aminomethyl)piperidin-2-one dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. The aminomethyl group plays a crucial role in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Piperidine: A basic six-membered ring structure with one nitrogen atom.

Piperidinone: A ketone derivative of piperidine.

Aminomethylpiperidine: A piperidine derivative with an aminomethyl group.

Uniqueness

5-(Aminomethyl)piperidin-2-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

5-(Aminomethyl)piperidin-2-one dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role in various pharmacological applications, including anticancer properties, neuropharmacological effects, and as a biochemical probe in drug design. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C7H14Cl2N2O

- Molecular Weight : 211.10 g/mol

- Chemical Structure : The compound contains a piperidine ring with an aminomethyl group and a carbonyl group, contributing to its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes, impacting metabolic pathways involved in cell proliferation and survival.

- Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. A study highlighted its effects on various cancer cell lines, revealing significant cytotoxicity and the ability to induce apoptosis. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian Cancer) | 12.5 | Induction of intrinsic apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of PI3K/Akt signaling pathway |

| HCT116 (Colon Cancer) | 10.0 | Cell cycle arrest at G2/M phase |

Neuropharmacological Effects

There is emerging evidence that this compound may exert neuropharmacological effects. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems:

- Dopaminergic Activity : Studies indicate that this compound may modulate dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.

- Serotonergic Activity : Preliminary data suggest that it may also interact with serotonin receptors, affecting mood regulation and anxiety.

Case Studies

-

Case Study on Anticancer Activity :

In a recent study published in Frontiers in Pharmacology, researchers evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation . -

Neuropharmacological Assessment :

Another investigation focused on the neuropharmacological profile of this compound, assessing its effects on behavioral models in rodents. The findings suggested that it exhibited anxiolytic-like effects in elevated plus-maze tests, indicating potential therapeutic applications for anxiety disorders .

Properties

IUPAC Name |

5-(aminomethyl)piperidin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c7-3-5-1-2-6(9)8-4-5;;/h5H,1-4,7H2,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFZIAYAEVSFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.